molecular formula C18H19N5O2 B6457180 3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2548985-96-0

3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No. B6457180
CAS RN: 2548985-96-0
M. Wt: 337.4 g/mol
InChI Key: ACKLYFGTLGFSJE-UHFFFAOYSA-N
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Description

The compound “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidine ring, a piperidine ring, and an imidazolidine-2,4-dione group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrimidine ring could be formed through a reaction involving a 1,3-dicarbonyl compound and guanidine . The piperidine ring could be formed through a cyclization reaction . The exact synthesis would depend on the specific reactions used and the order in which the functional groups are introduced.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrimidine ring is a part of the structure of DNA and RNA and is known to participate in a variety of biological reactions . The piperidine ring is a common motif in many pharmaceuticals and is known to influence biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings in the structure could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” have shown promising antimicrobial properties . This suggests that this compound could also potentially be used in the development of new antimicrobial agents.

Anticonvulsant Activity

There is evidence that similar compounds have anticonvulsant activities . This could indicate potential applications of “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” in the treatment of seizure disorders.

Anticancer Activity

Research has shown that compounds with similar structures have anticancer properties . This suggests that “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” could potentially be used in cancer treatment.

Antiviral Activity

Compounds similar to “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” have demonstrated antiviral activities . This indicates potential applications in the development of antiviral drugs.

Fluorescence Sensors

Some coumarin derivatives with intramolecular charge transfer character have been investigated and applied in fluorescence sensors . This suggests potential applications of “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” in the development of new fluorescence sensors.

Inhibitory Effects on Cancer Targets

Compounds carrying the pyrazolopyrimidine scaffold, which looks structurally very similar to “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione”, have shown inhibitory effects on essential cancer targets . This suggests potential applications in targeted cancer therapy.

PARP-1 Inhibitors

A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which are structurally similar to “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione”, have been synthesized as potential inhibitors against PARP-1 . This indicates potential applications in the development of new PARP-1 inhibitors.

Anti-proliferative Activity

The synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues were also examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . This suggests potential applications of “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” in the development of new anti-proliferative agents.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound is designed to interact with a specific protein, it might do so by binding to the protein’s active site and influencing its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. Proper safety assessments would need to be conducted to determine its toxicity, potential for causing irritation or allergic reactions, and other hazards .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine or other fields, and ways to optimize its synthesis .

properties

IUPAC Name

3-phenyl-1-(1-pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17-12-22(18(25)23(17)15-4-2-1-3-5-15)14-7-10-21(11-8-14)16-6-9-19-13-20-16/h1-6,9,13-14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKLYFGTLGFSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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